![molecular formula C13H15N3O B2650437 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one CAS No. 1338683-56-9](/img/structure/B2650437.png)
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,4,7-triazaspiro[45]dec-3-en-2-one is a heterocyclic compound characterized by a spiro structure, which includes a phenyl group and a triazaspirodecane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a cyclic ketone, followed by cyclization to form the spiro structure . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the spiro core.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one .
DiPOA: [8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid.
Uniqueness
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro structure and the presence of a phenyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research applications.
Biologische Aktivität
3-Phenyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one is a heterocyclic compound notable for its unique spiro structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, leading to diverse pharmacological effects.
The molecular formula of this compound is C13H15N3O with a molecular weight of 229.28 g/mol. It features a spiro structure that includes a phenyl group and a triazaspirodecane core, which contributes to its biological activity through specific molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. These interactions can modulate biological pathways, potentially leading to therapeutic effects such as antiviral or antibacterial activities. The compound's mechanism may involve:
- Binding to Enzymes : It may inhibit or activate specific enzymes responsible for key metabolic processes.
- Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Biological Activity
Research has highlighted several biological activities associated with this compound:
Antiviral Activity
Studies have shown that derivatives of this compound exhibit antiviral properties against various viruses. For instance, similar compounds have been tested against HIV and other viral pathogens, demonstrating moderate protective effects in vitro against viruses like CVB-2 and HSV-1 .
Compound | Virus Targeted | Cytotoxic Concentration (CC50) |
---|---|---|
3g | HSV-1 | 92 μM |
3f | CVB-2 | 100 μM |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Research indicates that certain derivatives show effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Case Studies
- Antiviral Screening : A study synthesized various derivatives of 3-phenylpiperidine compounds, including those related to this compound. The antiviral screening revealed that some derivatives had significant activity against HIV and other viruses .
- Structure Activity Relationship (SAR) : Investigations into the SAR of related compounds indicated that modifications in the phenyl group significantly impacted the antiviral efficacy and cytotoxicity profiles .
Eigenschaften
IUPAC Name |
3-phenyl-1,4,9-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-12-11(10-5-2-1-3-6-10)15-13(16-12)7-4-8-14-9-13/h1-3,5-6,14H,4,7-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQAYSKKSSLSOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)NC(=O)C(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.